

# Aderbasib clinical trial endpoint validation

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## Compound Focus: Aderbasib

CAS No.: 791828-58-5

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## Aderbasib Mechanism and Therapeutic Context

**Aderbasib** is an orally active, potent inhibitor of **ADAM10** and **ADAM17**, which are members of the "A Disintegrin And Metalloprotease" (ADAM) family of membrane-bound proteins [1] [2]. These proteins function as "shedases," cleaving and releasing the extracellular domains of various cell surface proteins [2].

The table below summarizes key information on **Aderbasib** and its primary target:

Aspect	Details on Aderbasib
Drug Name	Aderbasib (Synonyms: INCB007839, INCB7839) [1] [2]
Drug Class	Hydroxamate-based shedase inhibitor [1]
Primary Targets	ADAM10 and ADAM17 (a potent, low nanomolar inhibitor) [1] [2]
Key Mechanism	Inhibits the proteolytic "shedding" of membrane-tethered proteins, impacting cytokine release (e.g., TNF- $\alpha$ ) and growth factor receptor signaling (e.g., EGFR ligands) [2] [3] [4].
Relevant Disease	Malignant glioma is the most common disease being investigated in its clinical trials [2].

Aspect	Details on Aderbasib
Clinical Trial Phase	Investigated in Phase 1 clinical trials (as of the available data) [2].

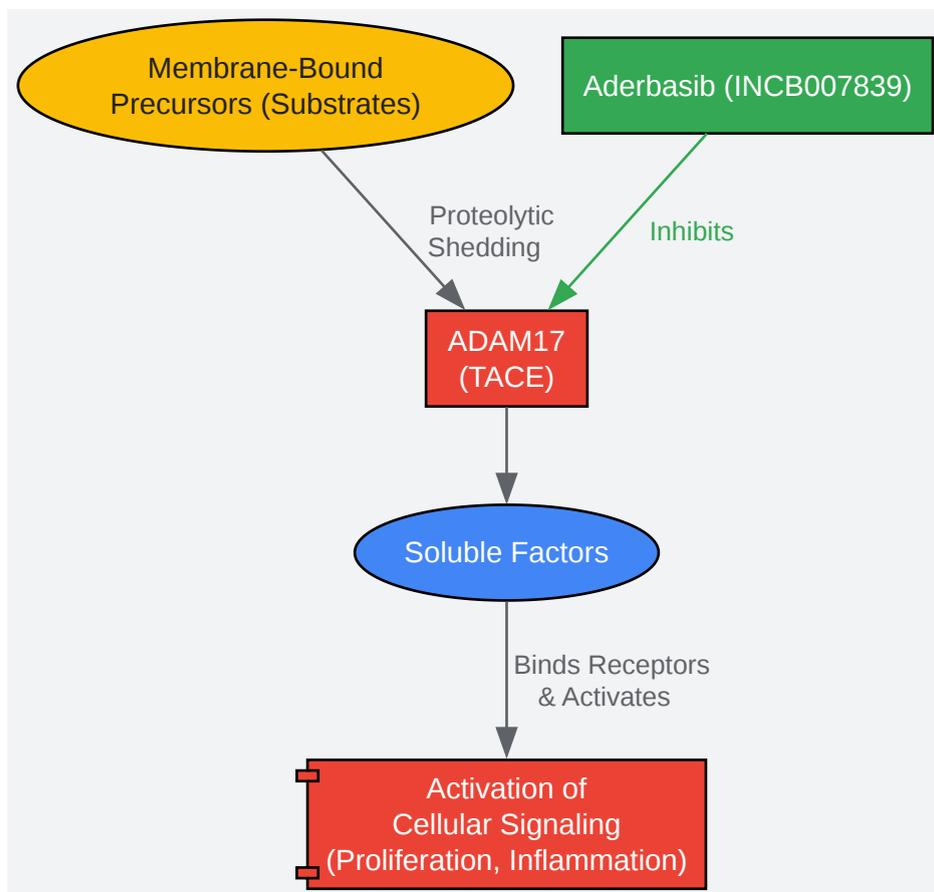
**ADAM17's Role in Cancer** ADAM17 is a key therapeutic target because it sheds over 80 membrane-associated substrates [3]. In cancer, its most characterized roles include the shedding of:

- **EGFR ligands:** This activates the epidermal growth factor receptor pathway, a key driver of cell proliferation and survival in many cancers [4].
- **TNF- $\alpha$ :** This converts membrane-bound TNF- $\alpha$  into its potent, soluble inflammatory form [3] [4].
- **sIL-6R:** This drives pro-inflammatory IL-6 trans-signaling [4].

By inhibiting ADAM10/17, **Aderbasib** is proposed to exert antineoplastic activity by suppressing these critical pro-tumorigenic and inflammatory signals [1] [2]. Preclinical in vivo studies have shown that **Aderbasib** can block glioma growth in mouse xenograft models [1].

## Aderbasib Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by **Aderbasib**, based on the mechanisms described in the search results.



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## References

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